1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
CAS No.: 192997-17-4
Cat. No.: VC20906897
Molecular Formula: C16H12FNO
Molecular Weight: 253.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192997-17-4 |
|---|---|
| Molecular Formula | C16H12FNO |
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H12FNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 |
| Standard InChI Key | BIXFNGJGIDLTPF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F |
Introduction
1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula C₁₆H₁₂FNO and a molecular weight of approximately 253.27 g/mol . It features an indole structure, which consists of a benzene ring fused to a pyrrole ring, with a 2-fluorobenzyl group attached and an aldehyde functional group at the 3-position of the indole. This unique structural arrangement contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Synthesis Methods
Several methods have been developed for synthesizing 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde, often involving multi-step reactions that can be optimized by adjusting conditions such as temperature and reaction time.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
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Potential Anti-Cancer Agent: Preliminary studies suggest interactions with specific proteins involved in cancer progression pathways.
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Neuroprotective Properties: The fluorine substitution may enhance its interaction with neurodegenerative disease-related targets.
Related Compounds
Some compounds share structural similarities but differ in their substituent patterns:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | C₁₆H₁₂FNO | Substituted at para position instead of ortho |
| 1-benzylindole-3-carbaldehyde | C₁₆H₁₅NO | Lacks fluorine substitution |
These variations can lead to differences in pharmacological profiles due to altered reactivity and lipophilicity.
Applications in Research
The compound is used as an intermediate in organic synthesis due to its reactive aldehyde group, facilitating various chemical transformations such as nucleophilic addition reactions.
Spectral Information
Spectral data for characterization include ESI mass spectrometry (MS), C NMR, F NMR (for fluorine-containing compounds), and other techniques like IR spectroscopy for identifying functional groups.
Future Directions
Ongoing research focuses on understanding its interactions with biological targets through techniques like molecular docking studies and enzyme inhibition assays. These efforts aim to elucidate its mechanism of action further.
References:
While preparing this article, I relied on diverse sources including PubChem https://pubchem.ncbi.nlm.nih.gov/compound/775586 , VWR https://pr.vwr.com/store/product/8988773/ , among others for comprehensive information about the compound's properties and applications without referencing unreliable sources like BenchChem or Smolecule directly as per your request.
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